Boc-(R)-gamma-allyl-L-proline

Catalog No.
S756025
CAS No.
224645-82-3
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(R)-gamma-allyl-L-proline

CAS Number

224645-82-3

Product Name

Boc-(R)-gamma-allyl-L-proline

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

CYODNDBPPDGALB-ZJUUUORDSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC=C

Peptide Synthesis

Boc-R-γ-allyl-Pro serves as a valuable building block in peptide synthesis. The presence of the Boc group allows for the controlled formation of peptide bonds while the allyl moiety can participate in further chemical modifications. This enables the creation of novel peptides with specific functionalities, potentially useful for drug development or material science applications [].

Boc-(R)-gamma-allyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an allyl substituent at the gamma position. Its molecular formula is C13H21NO4, with a molecular weight of 255.31 g/mol. This compound is notable for its potential applications in organic synthesis, particularly in peptide synthesis and as a chiral building block due to its unique stereochemistry and functional groups .

, including:

  • Oxidation: Utilizing agents like potassium permanganate or osmium tetroxide, which can convert the alcohol functionalities into carboxylic acids.
  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols from carbonyl groups.
  • Substitution: Undergoing nucleophilic substitution reactions with alkyl halides in the presence of bases like potassium carbonate .

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAqueous solution
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halidesBase (e.g., potassium carbonate)

The products formed are contingent upon the specific reaction conditions and reagents used.

Boc-(R)-gamma-allyl-L-proline exhibits significant biological activity, particularly in the context of enzyme catalysis. It can serve as a chiral catalyst in various asymmetric reactions, facilitating the formation of enantiomerically enriched products. Additionally, its structural features enable it to interact with biological systems, potentially influencing metabolic pathways .

The synthesis of Boc-(R)-gamma-allyl-L-proline typically involves protecting the amino group of gamma-allyl-L-proline with a Boc group. This is commonly achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in solvents like tetrahydrofuran or acetonitrile. The reaction conditions are optimized to ensure high yield and purity, which is critical for both laboratory and industrial applications .

Industrial Production Methods

In industrial settings, the synthesis methods are scaled up using large reactors and continuous flow systems to enhance efficiency. The optimization of reaction conditions is crucial for maintaining high yields and reproducibility during production.

Boc-(R)-gamma-allyl-L-proline finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of peptides and other complex organic molecules.
  • Catalysis: Utilized as a chiral catalyst in asymmetric synthesis, enhancing the production of enantiomerically pure compounds.
  • Pharmaceuticals: Its structural properties make it a candidate for drug development, particularly in designing therapeutics that target specific biological pathways .

Studies have shown that Boc-(R)-gamma-allyl-L-proline can interact with various biological targets, influencing enzymatic activity and metabolic processes. Its role as a catalyst in organocatalytic reactions highlights its ability to facilitate bond formation while maintaining stereochemical integrity. Such interactions are essential for understanding its potential therapeutic applications .

Several compounds share structural similarities with Boc-(R)-gamma-allyl-L-proline:

  • Boc-(S)-gamma-allyl-L-proline
  • Boc-(R)-gamma-allyl-D-proline
  • Fmoc-(R)-gamma-allyl-L-proline

Uniqueness

Boc-(R)-gamma-allyl-L-proline stands out due to its specific stereochemistry and the combination of both Boc and gamma-allyl groups. This unique structure allows for selective protection and functionalization during synthetic processes, making it a valuable intermediate compared to its analogs. The incorporation of the allyl group enhances reactivity and potential applications in diverse chemical transformations .

XLogP3

2.2

Wikipedia

Boc-(R)-gamma-allyl-L-proline

Dates

Modify: 2023-08-15

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